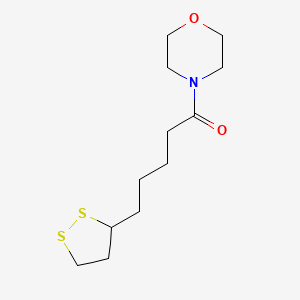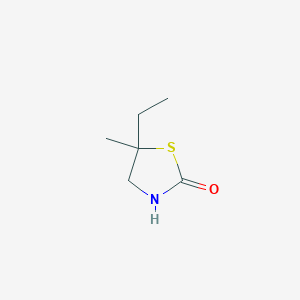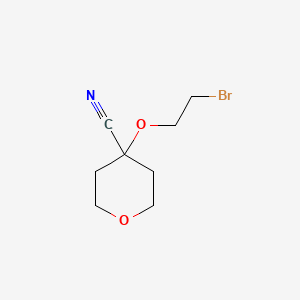![molecular formula C13H12ClNO4S2 B2462729 Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate CAS No. 866150-21-2](/img/structure/B2462729.png)
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate” is an organic compound . It has a molecular formula of C6H7NO4S2 and a molecular weight of 221.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a sulfonyl group, and a carboxylate group . The presence of these functional groups contributes to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a predicted boiling point of 428.3±55.0 °C, and a flash point of 212.8°C . It also has a refractive index of 1.579 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate:
Antimicrobial Agent
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects .
Anti-inflammatory Applications
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It can modulate the immune response, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate has been investigated for its ability to induce apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, offering a potential therapeutic approach for various cancers .
Photodynamic Therapy
This compound can be used in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation. PDT is a treatment method for certain types of cancer and skin conditions, where the compound is activated by light to produce ROS that kill targeted cells .
Organic Synthesis Intermediate
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate serves as an important intermediate in organic synthesis. It is used to synthesize various complex molecules, including pharmaceuticals and agrochemicals, due to its reactive functional groups .
Fluorescent Dye Precursor
In the field of materials science, this compound is utilized as a precursor for the synthesis of fluorescent dyes. These dyes are essential in biological imaging and diagnostic applications, where they help visualize cellular components and processes .
Electrochemical Sensors
The compound has applications in the development of electrochemical sensors. Its unique structure allows it to be used in sensors for detecting various analytes, including glucose and heavy metals, with high sensitivity and specificity .
Catalyst in Chemical Reactions
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate can act as a catalyst in certain chemical reactions. Its ability to facilitate reactions without being consumed makes it valuable in industrial processes, particularly in the synthesis of fine chemicals .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and inhalation of its vapors . Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .
Propiedades
IUPAC Name |
methyl 3-[(3-chlorophenyl)sulfonylamino]-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-7-20-12(13(16)19-2)11(8)15-21(17,18)10-5-3-4-9(14)6-10/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSSKSAJOEBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2462648.png)


![N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2462653.png)


![2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B2462657.png)
![ethyl 4-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B2462658.png)


![5-Cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2462666.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B2462669.png)